Acrylophenone

Physical organic chemistry Process chemistry Separation science

Acrylophenone (CAS 768-03-6), also designated as 1-phenylprop-2-en-1-one or phenyl vinyl ketone, is an organic compound with the molecular formula C₉H₈O and a molecular weight of 132.16 g/mol. As an α,β-unsaturated aromatic ketone, it features a terminal vinyl group conjugated to a benzoyl carbonyl system (C₆H₅C(O)CH=CH₂), which confers a distinct dual functionality.

Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
CAS No. 768-03-6
Cat. No. B1666309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrylophenone
CAS768-03-6
Synonyms3-Oxo-3-phenylpropene;  3 Oxo 3 phenylpropene;  3Oxo3phenylpropene;  Phenyl vinyl ketone;  Phenylvinyl ketone;  Phenylvinylketone; 
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC=CC(=O)C1=CC=CC=C1
InChIInChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H2
InChIKeyKUIZKZHDMPERHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acrylophenone (CAS 768-03-6) for Research and Industrial Procurement: Technical Specifications and Identity


Acrylophenone (CAS 768-03-6), also designated as 1-phenylprop-2-en-1-one or phenyl vinyl ketone, is an organic compound with the molecular formula C₉H₈O and a molecular weight of 132.16 g/mol [1]. As an α,β-unsaturated aromatic ketone, it features a terminal vinyl group conjugated to a benzoyl carbonyl system (C₆H₅C(O)CH=CH₂), which confers a distinct dual functionality [2]. The compound exists as a clear, colorless to pale yellow oil at ambient temperature, exhibiting a density of approximately 0.996 g/cm³, a boiling point in the range of 202.6 °C to 204.1 °C at 760 mmHg, and a refractive index between 1.518 and 1.525 . Its physicochemical profile and the pronounced electrophilic character of its β-carbon position enable well-defined pathways in both small-molecule synthesis and macromolecular engineering, making it a strategically distinct reagent for specialized research and industrial workflows.

Why Generic In-Class Substitution Fails: Differentiating Acrylophenone (CAS 768-03-6) from Propiophenone and Chalcones


Substituting acrylophenone with structurally related in-class compounds introduces fundamental alterations in reaction outcomes and material properties. Compared to the saturated analogue propiophenone (CAS 93-55-0), acrylophenone exhibits a lower boiling point (202.6 °C vs. 218 °C) [1] and, more critically, operates through a distinct chemical logic: the α,β-unsaturation enables conjugate addition (Michael acceptor) pathways and radical polymerization mechanisms that are entirely inaccessible to saturated ketones [2]. Furthermore, within the broader chalcone family, acrylophenone demonstrates a measurably greater propensity for intermolecular addition under base catalysis than the parent 2′-hydroxychalcone system, thereby diverting typical chalcone reaction trajectories [3]. Consequently, interchange without consideration of these differentiated physical and mechanistic attributes leads to failed crosslinking densities in polymer networks, divergent regioselectivity in synthetic sequences, and ultimately, irreproducible results in downstream applications.

Quantitative Evidence Guide: How Acrylophenone (CAS 768-03-6) Outperforms Propiophenone and Chalcone Analogs


Distilled Physicochemical Profile: Acrylophenone vs. Propiophenone (Saturated Analog)

In procurement scenarios involving purification or reaction engineering, the saturated analog propiophenone is often considered. However, acrylophenone presents a significantly lower boiling point of 202.6 °C at 760 mmHg, compared to propiophenone's 218 °C at 760 mmHg, representing a 15.4 °C differential [1]. This disparity, coupled with acrylophenone's lower density (0.996 g/cm³ vs. 1.009 g/cm³ at 25 °C for propiophenone), directly impacts distillation energy requirements and phase separation behavior [2].

Physical organic chemistry Process chemistry Separation science

Differential Reactivity: Base-Catalyzed Intermolecular Addition vs. 2′-Hydroxychalcone

When selecting a building block for base-catalyzed additions, acrylophenone demonstrates a quantifiably distinct reactivity profile compared to its chalcone analog. In a direct comparative study, the 2′-hydroxyacrylophenone system exhibited a considerably greater propensity for intermolecular addition than the 2′-hydroxychalcone system [1]. Specifically, acrylophenone readily underwent base-catalyzed addition of alcohol, thereby diverting the typical chalcone reaction pathways that normally require alcoholic alkali conditions to proceed [1].

Synthetic methodology Flavonoid synthesis Mechanistic organic chemistry

Intrinsic Photoinitiation Capability: Eliminating Exogenous Photocatalyst Requirements

Unlike conventional vinyl monomers that require separate photocatalyst and initiator packages, acrylophenone (phenyl vinyl ketone, PVK) functions as an intrinsically photoresponsive monomer [1]. In reversible deactivation radical polymerization (RDRP) systems, PVK serves as both the chain-forming unit and the radical source, thereby eliminating the need for expensive radical sources such as added photocatalysts and initiators [1]. The poly(PVK)-based thermoplastic elastomers synthesized via this approach achieved a maximum stress of 1000 kPa and 400% strain at break [1].

Polymer chemistry Photopolymerization Controlled radical polymerization

Target-Specific Enzyme Inhibition: Active-Site Directed Irreversible Inactivation

In biochemical applications, acrylophenone (3-oxo-3-phenylpropene) is characterized as an active-site-directed irreversible inhibitor of hydroxynitrile lyase (HNL), an FAD-dependent protein . The inhibition mechanism proceeds through covalent modification of an essential cysteine residue within the enzyme's active site . This targeted covalent modification is enabled by the electrophilic β-carbon of the α,β-unsaturated ketone moiety, which functions as a Michael acceptor for nucleophilic thiol groups in proteins .

Chemical biology Enzymology Covalent inhibitor design

Polymer Network Photodecrosslinking: UV-Responsive Degradation for Advanced Lithography

Polymers incorporating acrylophenone (phenyl vinyl ketone) units exhibit photodecrosslinking behavior upon UV irradiation [1]. In a systematic study of phenyl vinyl ketone copolymers with 4-vinylbenzil, network formation was achieved through UV-lamp irradiation at λmax = 294 nm using a 150-watt light source, and the resulting polymer networks demonstrated photodecrosslinking in thin films [1]. This photoresponsive behavior supports applications in microlithography and the manufacturing of electronic devices [1].

Photoresist materials Microlithography Smart polymers

Validated Application Scenarios: Where Acrylophenone (CAS 768-03-6) Delivers Differentiated Performance


Wavelength-Controlled Synthesis of Thermoplastic Elastomers (TPEs) Without Exogenous Catalysts

For polymer chemists seeking simplified formulations with reduced catalyst costs and catalyst-derived impurities, acrylophenone enables the synthesis of well-defined block copolymers and thermoplastic elastomers via reversible deactivation radical polymerization (RDRP). As demonstrated in quantitative studies, poly(PVK)-based TPEs achieve 1000 kPa maximum stress and 400% strain at break, with the PVK monomer itself serving as both the chain-forming unit and the intrinsic radical source under visible light initiation, while UV irradiation (310 nm) triggers controlled degradation of the poly(PVK) hard segments [1].

Divergent Synthesis of Oxygen Heterocycles via Base-Catalyzed Intermolecular Alcohol Addition

In synthetic organic chemistry workflows where access to chromone or aurone frameworks is desired, acrylophenone derivatives offer a strategically distinct route compared to chalcone analogs. The 2′-hydroxyacrylophenone system exhibits a considerably greater propensity for base-catalyzed intermolecular addition of alcohols, thereby diverting typical chalcone reaction trajectories and enabling unique oxygen-containing product scaffolds [1].

Covalent Tool Compound Development for Cysteine Protease and Lyase Profiling

For chemical biology and drug discovery programs targeting cysteine-dependent enzymes, acrylophenone serves as a validated active-site-directed irreversible inhibitor scaffold. Its α,β-unsaturated ketone moiety acts as a Michael acceptor, forming covalent bonds with essential cysteine thiol groups, as characterized in the irreversible inhibition of hydroxynitrile lyase (HNL) [1]. This documented mechanism supports its procurement as a tool compound for enzymatic mechanism studies.

UV-Responsive Photoresist Formulations for Microlithography and Electronic Device Fabrication

In microfabrication and semiconductor process development, acrylophenone (phenyl vinyl ketone) copolymers demonstrate well-defined photodecrosslinking behavior at λmax = 294 nm under 150-watt UV irradiation [1]. This wavelength-specific network degradation supports applications in photoresist technology where light-triggered solubility switching is essential for achieving high-fidelity pattern transfer in the manufacturing of electronic devices [1].

Technical Documentation Hub

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